Atractyloside A

説明

アトラクチロシドAは、キク科の植物など、さまざまな植物種に見られる天然の有毒配糖体です。 ミトコンドリアADP/ATPトランスロカーゼに対する強力な阻害効果で知られており、細胞のエネルギー代謝を阻害します 。 この化合物は、歴史的に治療、宗教、および毒性目的で使用されてきました .

準備方法

合成経路と反応条件

アトラクチロシドAの合成には、複雑な有機反応が伴います。 一般的な方法の1つは、アトラクチリス・グミフェラの根茎からの抽出で、その後、高速液体クロマトグラフィーを使用して精製します 。 反応条件は、通常、抽出および精製の過程で化合物の安定性を確保するために、温度とpHを制御して行われます。

工業的生産方法

アトラクチロシドAの工業的生産は、主に天然資源からの抽出に基づいています。 このプロセスには、植物材料の収穫、乾燥、その後、溶媒を使用して化合物を抽出することが含まれます。 抽出物は、その後、クロマトグラフィー技術を使用して、高純度のアトラクチロシドAを取得します .

化学反応の分析

反応の種類

アトラクチロシドAは、以下を含むさまざまな種類の化学反応を起こします。

酸化: この反応は、アトラクチロシドAを他の関連する化合物に変換することができます。

還元: この反応は、分子内のグリコシド結合を修飾できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな酸と塩基などがあります。 条件は、多くの場合、所望の反応経路を確保するために、温度とpHレベルを制御して行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、アトラクチロシドAのさまざまな酸化、還元、および置換誘導体があります。 これらの誘導体は、多くの場合、コアの配糖体構造を保持しますが、異なる生物学的活性を示します .

科学研究への応用

アトラクチロシドAは、さまざまな科学研究への応用があります。

化学: 配糖体の反応と相互作用を研究するためのモデル化合物として使用されます。

生物学: ミトコンドリアの機能と細胞のエネルギー代謝への影響について調査されています。

医学: 潜在的な治療効果と毒性について調査されています。

科学的研究の応用

Atractyloside A has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycoside reactions and interactions.

Biology: Investigated for its effects on mitochondrial function and cellular energy metabolism.

Medicine: Explored for its potential therapeutic effects and toxicological properties.

Industry: Used in the development of bioactive compounds and as a reference standard in analytical chemistry

作用機序

アトラクチロシドAは、ミトコンドリアADP/ATPトランスロカーゼを阻害することにより効果を発揮します。 この阻害は、ミトコンドリア膜を介したADPとATPの交換を防ぎ、細胞のエネルギー産生を停止させます。 分子標的はADP/ATPキャリアタンパク質であり、関与する経路は主にエネルギー代謝とミトコンドリアの機能に関連しています .

類似化合物との比較

類似化合物

カルボキシアトラクチロシド: ADP/ATPトランスロカーゼに対する類似の阻害効果を持つ別の有毒配糖体です。

アトラクチレノライドI、II、およびIII: アトラクチロデス・マクロケファラに由来するさまざまな薬理活性を有する化合物です.

独自性

アトラクチロシドAは、ミトコンドリアの機能に対する強力な阻害効果と伝統医学における歴史的重要性により、独自です。 他の類似化合物とは異なり、十分に文書化された毒性プロファイルと科学研究における特定の用途を持っています .

生物活性

Atractyloside A (AA) is a naturally occurring diterpenoid glycoside primarily extracted from the plant species Atractylodes lancea. This compound has garnered attention for its diverse biological activities, particularly its roles in antiviral effects, metabolic regulation, and potential therapeutic applications in various diseases.

Pharmacological Properties

This compound exhibits several pharmacological effects, including:

- Antiviral Activity : Recent studies have demonstrated that AA possesses significant antiviral properties, particularly against the influenza B virus. In vitro and in vivo experiments showed that AA can inhibit viral replication by enhancing the phosphorylation of interferon regulatory factor 3 (IRF3), which is crucial for type I interferon production. This mechanism leads to reduced expression of viral proteins and improved immune responses in infected hosts .

- Metabolic Regulation : AA has been identified as a potent inhibitor of the mitochondrial ADP/ATP transporter, which disrupts ATP supply within cells. This action is linked to its potential in treating metabolic disorders such as diabetes and fatty liver disease. Clinical studies indicate that AA can improve insulin sensitivity and reduce hepatic steatosis .

- Antitumor Effects : Research has indicated that AA may inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC) models resistant to tyrosine kinase inhibitors (TKIs). By mimicking BORIS knockdown, AA regulates downstream genes involved in cell survival and proliferation .

The biological activity of this compound can be summarized through its various mechanisms:

- Inhibition of Mitochondrial Function : AA disrupts the ADP/ATP exchange process in mitochondria, leading to decreased ATP levels and altered cellular metabolism. This inhibition can result in apoptosis in cancer cells and reduced energy availability for viral replication .

- Activation of Immune Responses : The compound enhances macrophage activation and polarization, promoting an immune response against viral infections. Studies have shown that AA increases the levels of phosphorylated IRF3 and type I interferon, crucial for mounting an effective antiviral response .

- Regulation of Gene Expression : In cancer models, AA's ability to mimic gene knockdown effects suggests it may alter gene expression patterns that control cell growth and survival pathways, offering a potential therapeutic angle for resistant cancer types .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Antiviral Studies : In a recent study involving C57BL/6 mice, AA was shown to significantly reduce symptoms associated with influenza B virus pneumonia by promoting macrophage activation and enhancing type I interferon production .

- Metabolic Impact : Clinical evaluations have demonstrated that AA can effectively reduce fat accumulation in the liver while improving overall metabolic profiles in subjects with insulin resistance .

- Cancer Research : Investigations into NSCLC have revealed that AA not only inhibits cell proliferation but also alters gene expression related to tumor survival pathways, suggesting its potential use as an adjunct therapy in resistant cancers .

特性

IUPAC Name |

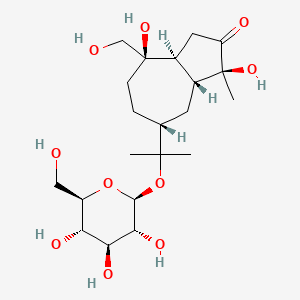

(3S,3aR,5R,8R,8aS)-3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-19(2,31-18-17(27)16(26)15(25)13(8-22)30-18)10-4-5-21(29,9-23)12-7-14(24)20(3,28)11(12)6-10/h10-13,15-18,22-23,25-29H,4-9H2,1-3H3/t10-,11-,12+,13-,15-,16+,17-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBLVYVBWDIWDM-BSLJOXIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC(C2CC1=O)(CO)O)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2C[C@@H](CC[C@@]([C@H]2CC1=O)(CO)O)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347606 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126054-77-1 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary biological target of Atractyloside A (AA)?

A1: AA is a potent inhibitor of the Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier, located in the inner mitochondrial membrane [, , ].

Q2: How does AA exert its inhibitory effect on the ANT?

A2: AA binds with high affinity to the ANT, blocking the exchange of ADP and ATP across the mitochondrial membrane. This disrupts the mitochondrial membrane potential and inhibits oxidative phosphorylation [, , ].

Q3: What are the downstream consequences of AA binding to ANT?

A3: By inhibiting ANT, AA leads to a depletion of intracellular ATP, disruption of cellular energy balance, and ultimately, cell death. This toxicity is particularly pronounced in organs with high energy demands, such as the liver and kidneys [, , , ].

Q4: Are there other potential targets for AA besides ANT?

A4: Recent research suggests that AA might interact with other targets within the cell, including Nucleoside Diphosphate Kinase (NDPK), potentially contributing to its overall toxicity []. Further research is needed to fully elucidate these interactions.

Q5: How does the mechanism of action of AA differ from that of bongkrekic acid, another ANT inhibitor?

A5: While both AA and bongkrekic acid inhibit ANT, they do so by binding to distinct sites on the carrier protein. AA binds to the outer (cytosolic) face of the ANT, while bongkrekic acid binds to the inner (matrix) face. This difference in binding site location is reflected in their distinct inhibitory profiles [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of AA is C30H46O13S2, and its molecular weight is 686.8 g/mol.

Q7: Is there any spectroscopic data available to help characterize this compound?

A7: Yes, various spectroscopic techniques have been employed to characterize AA. These include UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , , , ].

Q8: Does this compound exhibit any catalytic properties?

A8: AA is not known to possess catalytic properties. Its primary mode of action is through binding and inhibiting the ANT.

Q9: Have any computational studies been conducted on this compound?

A10: While detailed computational studies specifically on AA are limited in the provided research, computational methods like molecular docking have been used to study the interaction of similar compounds with ANT, providing insights into binding modes and potential for drug development [, ].

Q10: How does the structure of this compound contribute to its activity?

A11: Specific structural features of AA, particularly its diterpenoid core and the presence of sulfate groups, are crucial for its high-affinity binding to the ANT. Modifications to these key structural elements can significantly impact its inhibitory potency and selectivity [, ].

Q11: Are there specific formulation strategies to enhance the stability or bioavailability of this compound?

A11: While specific formulation strategies for AA are not extensively discussed in the provided literature, research on related compounds suggests that encapsulation techniques, such as liposomes or nanoparticles, could potentially be explored to improve its stability, solubility, or bioavailability.

Q12: Are there specific SHE regulations regarding the handling and disposal of this compound?

A12: Given the known toxicity of AA, appropriate safety measures and adherence to established laboratory guidelines for handling hazardous substances are crucial. Researchers should consult relevant safety data sheets and regulations for proper handling, storage, and disposal procedures.

Q13: What are the common in vitro and in vivo models used to study this compound's effects?

A15: Common in vitro models include isolated mitochondria [, , ] and cell lines [, , ]. In vivo, rodent models are often employed to investigate AA-induced toxicity, particularly focusing on liver and kidney damage [, , ].

Q14: What are the primary toxicological concerns associated with this compound exposure?

A17: AA is a known hepatotoxin and nephrotoxin. Its consumption can lead to severe liver and kidney damage, potentially resulting in organ failure and death. Even low doses can be harmful, and there is no known antidote for AA poisoning [, , , ].

Q15: What analytical methods are commonly used to detect and quantify this compound?

A20: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely employed for the analysis of AA in biological samples [, , , ].

Q16: What is the environmental impact of this compound and its degradation products?

A16: Specific information regarding the environmental fate and ecotoxicological effects of AA and its degradation products is limited in the provided research and would require further investigation.

Q17: Are the analytical methods used for this compound determination validated?

A22: Yes, several studies have validated analytical methods, such as HPLC-MS/MS, for quantifying AA in various matrices, including plant material, blood, and plasma. These validation procedures typically involve assessing parameters like linearity, accuracy, precision, and recovery [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。